![molecular formula C7H12NO2P B13512995 [5-(Dimethylphosphoryl)furan-2-yl]methanamine](/img/structure/B13512995.png)
[5-(Dimethylphosphoryl)furan-2-yl]methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(Dimethylphosphoryl)furan-2-yl]methanamine: is an organic compound that features a furan ring substituted with a dimethylphosphoryl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [5-(Dimethylphosphoryl)furan-2-yl]methanamine typically involves the phosphorylation of a furan derivative followed by amination. One common method includes the reaction of 5-bromofuran-2-carbaldehyde with dimethylphosphite under suitable conditions to form the phosphorylated intermediate. This intermediate is then subjected to reductive amination using ammonia or an amine source to yield the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the furan ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the phosphoryl group, converting it to a phosphine or other reduced forms.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides, acyl chlorides, and sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products:
Oxidation: Products include furan-2-carboxylic acid derivatives and other oxidized furan compounds.
Reduction: Reduced forms of the phosphoryl group, such as phosphines.
Substitution: Various substituted amines and derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: In chemistry, [5-(Dimethylphosphoryl)furan-2-yl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its phosphoryl group is particularly useful in studying phosphorylation-related processes.
Medicine: Potential applications in medicine include the development of new pharmaceuticals. The compound’s ability to interact with biological molecules makes it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and functional groups make it valuable in various manufacturing processes.
Mechanism of Action
The mechanism of action of [5-(Dimethylphosphoryl)furan-2-yl]methanamine involves its interaction with molecular targets such as enzymes and receptors. The phosphoryl group can mimic natural phosphorylation events, allowing the compound to modulate enzyme activity and signaling pathways. The furan ring provides a stable scaffold that can interact with various biological targets, enhancing the compound’s efficacy and specificity.
Comparison with Similar Compounds
[5-(Dimethylphosphoryl)furan-2-yl]methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
[5-(Dimethylphosphoryl)furan-2-yl]acetic acid: Contains a carboxylic acid group instead of a methanamine group.
[5-(Dimethylphosphoryl)furan-2-yl]methyl chloride: Features a chloride group instead of a methanamine group.
Uniqueness: The presence of the methanamine group in [5-(Dimethylphosphoryl)furan-2-yl]methanamine provides unique reactivity and interaction potential compared to its analogs. This makes it particularly useful in applications where amine functionality is required, such as in the synthesis of amides, imines, and other nitrogen-containing compounds.
Properties
Molecular Formula |
C7H12NO2P |
|---|---|
Molecular Weight |
173.15 g/mol |
IUPAC Name |
(5-dimethylphosphorylfuran-2-yl)methanamine |
InChI |
InChI=1S/C7H12NO2P/c1-11(2,9)7-4-3-6(5-8)10-7/h3-4H,5,8H2,1-2H3 |
InChI Key |
CCYUWUQDRZJRLD-UHFFFAOYSA-N |
Canonical SMILES |
CP(=O)(C)C1=CC=C(O1)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


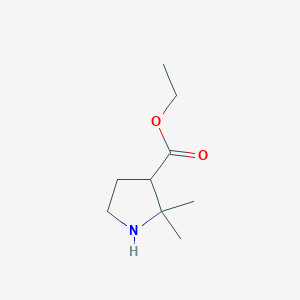
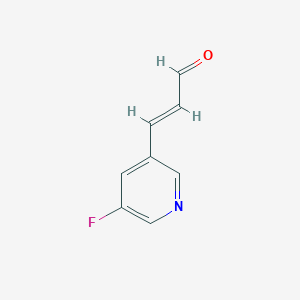
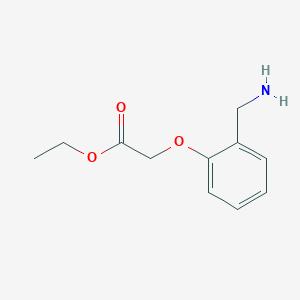

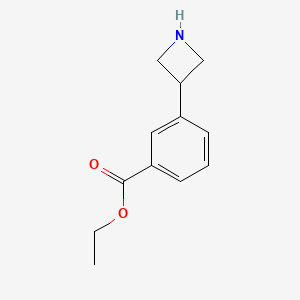
![5-(Hydroxymethyl)-3-oxabicyclo[3.1.0]hexan-2-one](/img/structure/B13512940.png)
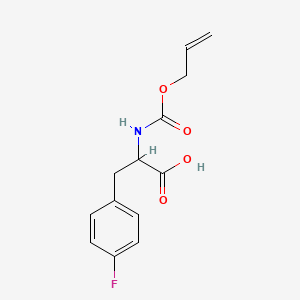
![3-{4-[(Tert-butoxy)carbonyl]morpholin-2-yl}propanoicacid](/img/structure/B13512963.png)
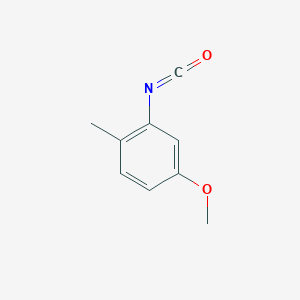
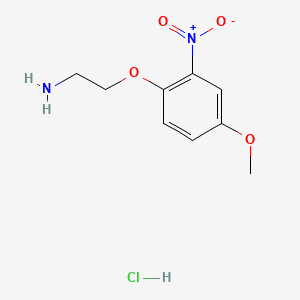
![(2S,3R)-3-amino-2-{[(tert-butoxy)carbonyl]amino}butanoic acid](/img/structure/B13512979.png)
![Potassium [(3,5-dimethoxyphenyl)methyl]trifluoroboranuide](/img/structure/B13512982.png)
![3-Methyl-1-[4-(propan-2-yloxy)phenyl]but-3-en-1-amine hydrochloride](/img/structure/B13512988.png)
![N-[(1r,4r)-4-(aminomethyl)cyclohexyl]aminosulfonamide hydrochloride](/img/structure/B13513009.png)
